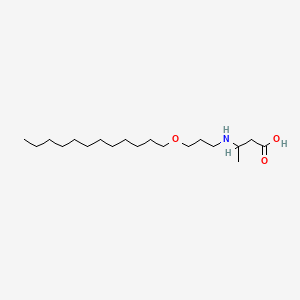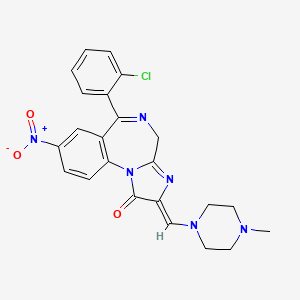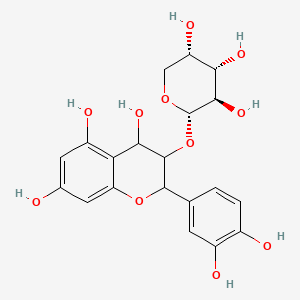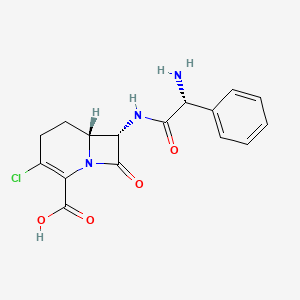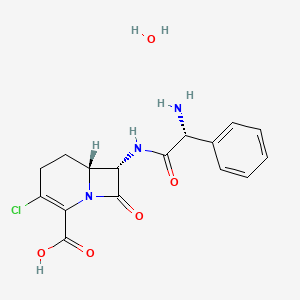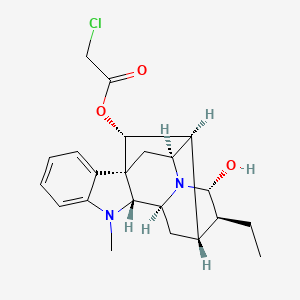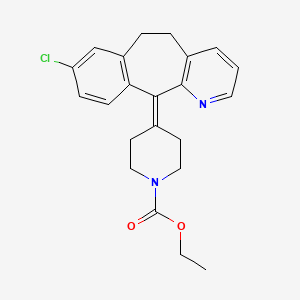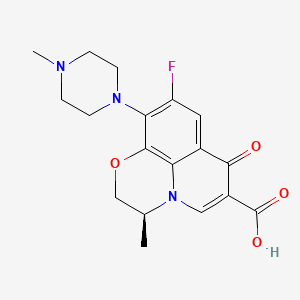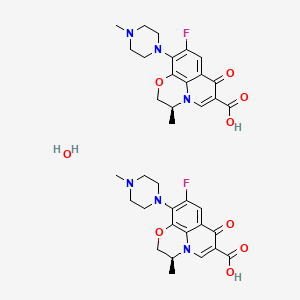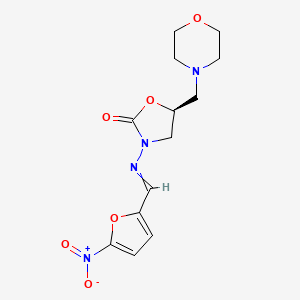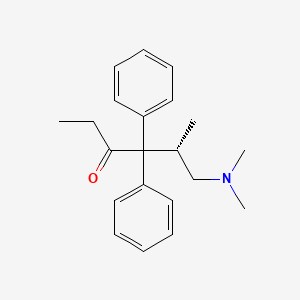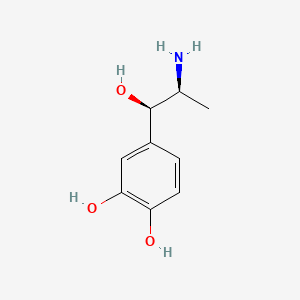
Levonordefrin
Vue d'ensemble
Description
Levonordefrin, également connu sous le nom d'α-méthylnorépinéphrine, est une catécholamine synthétique et une amine sympathomimétique. Il est principalement utilisé comme vasoconstricteur dans les solutions d'anesthésiques locaux, en particulier dans les procédures dentaires. Le this compound est conçu pour imiter la forme moléculaire de l'adrénaline et se lie aux récepteurs alpha-adrénergiques, provoquant une vasoconstriction .
Applications De Recherche Scientifique
Levonordefrin has several scientific research applications, including:
Chemistry: Used as a model compound for studying catecholamine chemistry and reactions.
Biology: Investigated for its effects on alpha-adrenergic receptors and vasoconstriction mechanisms.
Medicine: Utilized in dental anesthesia to prolong the effect of local anesthetics and reduce bleeding during procedures.
Industry: Employed in the formulation of pharmaceutical products, particularly in combination with local anesthetics
Mécanisme D'action
Target of Action
Levonordefrin, also known as Corbadrine or α-methylnorepinephrine, is a catecholamine sympathomimetic . The primary target of this compound is the alpha-2 adrenergic receptors . These receptors are found in the nasal mucosa and play a crucial role in the regulation of blood pressure and the contraction of smooth muscles .
Mode of Action
This compound is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa . This binding causes vasoconstriction, which is the narrowing of blood vessels . This action reduces blood flow to the area and decreases nasal congestion.
Biochemical Pathways
It is known that this compound’s action on alpha-2 adrenergic receptors can influence the sympathetic nervous system, leading to vasoconstriction and decreased nasal congestion .
Pharmacokinetics
It is known that this compound is used as a vasoconstrictor in local anesthetic solutions, indicating that it is likely administered topically and absorbed through the nasal mucosa .
Result of Action
The primary result of this compound’s action is vasoconstriction, or the narrowing of blood vessels . This leads to a decrease in blood flow to the nasal mucosa, reducing swelling and relieving nasal congestion . It is often used in dentistry for its vasoconstrictive properties .
Analyse Biochimique
Biochemical Properties
Levonordefrin is designed to mimic the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction . This interaction with alpha-adrenergic receptors is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound acts as a topical nasal decongestant and vasoconstrictor, most often used in dentistry . By binding to alpha-adrenergic receptors, it can cause vasoconstriction, influencing cell function .
Molecular Mechanism
The mechanism of action of this compound involves mimicking the molecular shape of adrenaline . It binds to alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le levonordefrin peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réduction de l'α-méthylnorépinéphrine. La réaction nécessite généralement un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées. La réaction est effectuée sous atmosphère inerte pour empêcher l'oxydation du produit .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit par un processus de synthèse en plusieurs étapes. Le processus commence par la préparation du composé précurseur, suivie d'une série de réactions chimiques comprenant la réduction, la purification et la cristallisation. Le produit final est obtenu sous une forme hautement pure, adaptée à l'utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
Le levonordefrin subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les quinones correspondantes.
Réduction : La réduction du this compound peut donner de l'α-méthylnorépinéphrine.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : α-Méthylnorépinéphrine.
Substitution : Dérivés halogénés ou nitrés du this compound.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour l'étude de la chimie et des réactions des catécholamines.
Biologie : Étudié pour ses effets sur les récepteurs alpha-adrénergiques et les mécanismes de vasoconstriction.
Médecine : Utilisé en anesthésie dentaire pour prolonger l'effet des anesthésiques locaux et réduire les saignements pendant les interventions.
Industrie : Employé dans la formulation de produits pharmaceutiques, en particulier en association avec des anesthésiques locaux
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs alpha-adrénergiques dans la muqueuse nasale et d'autres tissus. Cette liaison provoque une vasoconstriction, qui réduit le flux sanguin vers la zone et prolonge l'effet des anesthésiques locaux. Les cibles moléculaires du this compound comprennent les récepteurs alpha-1 et alpha-2 adrénergiques. L'activation de ces récepteurs conduit à une cascade d'événements intracellulaires qui aboutissent à la contraction des cellules musculaires lisses et à la vasoconstriction .
Comparaison Avec Des Composés Similaires
Composés similaires
Adrénaline : Une catécholamine naturelle ayant des propriétés vasoconstrictives similaires mais une stabilité moindre.
Norépinéphrine : Une autre catécholamine naturelle ayant une activité pharmacologique similaire mais une sélectivité différente des récepteurs.
Phényléphrine : Un composé synthétique ayant des effets vasoconstricteurs similaires mais une structure chimique différente
Unicité du levonordefrin
Le this compound est unique par sa stabilité par rapport à l'adrénaline et à la norépinéphrine. Il est moins puissant que l'adrénaline pour augmenter la pression artérielle, mais il procure un effet vasoconstricteur plus stable et plus prolongé. Cela le rend particulièrement utile en anesthésie dentaire où une vasoconstriction prolongée est souhaitée .
Propriétés
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQWZLICWMTKF-CDUCUWFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046349 | |
| Record name | Levonordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levonordefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |
| Record name | Levonordefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
829-74-3, 74812-63-8 | |
| Record name | Levonordefrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonordefrin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordefrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonordefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | levonordefrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levonordefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVONORDEFRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORDEFRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levonordefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



